N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-(4-ethoxyphenyl) azetidin-2-ones were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction) . Another study reported the synthesis of amide-type compounds from 1-(4-ethyoxyphenyl)-2,2-dichlorocyclopropane-1-carboxylic acid and substituted aniline .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed . For example, the molecular structure of N-{4-[(4-Ethoxyphenyl)sulfamoyl]phenyl}acetamide was reported, with a molecular formula of C16H18N2O4S and an average mass of 334.390 Da .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, it was shown that the N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, the properties of Cyclopropanecarboxamide,N-(4-ethoxyphenyl)- were described, including its physical and chemical properties, uses, security data, NMR spectroscopy, and computational chemical data .Scientific Research Applications
PET Imaging Agents for Neuropsychiatric Disorders
Compounds structurally related to N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)cyclopropanecarboxamide have been investigated for their potential as PET imaging agents, particularly for serotonin 5-HT(1A) receptors, which are crucial in neuropsychiatric disorders. García et al. (2014) synthesized analogs with high brain uptake and stability, offering improved in vivo quantification of 5-HT(1A) receptors (García et al., 2014).
Alzheimer's Disease Imaging
Gao, Wang, and Zheng (2017) developed carbon-11-labeled isonicotinamides as PET agents for imaging GSK-3 enzyme in Alzheimer's disease. Their synthesis approach from methyl 2-aminoisonicotinate and cyclopropanecarbonyl chloride demonstrates the utility of cyclopropanecarboxamide derivatives in neurodegenerative disease research (Gao, Wang, & Zheng, 2017).
Fluorescent Dyes for Material Science
Witalewska, Wrona-Piotrowicz, and Zakrzewski (2019) explored N-ethoxycarbonylpyrene- and perylene thioamides as precursors in synthesizing fluorescent dyes, demonstrating applications in material science for the creation of color-tunable fluorophores. These compounds show potential for various applications, including sensors and bioimaging (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Cystic Fibrosis Therapy
Yu et al. (2008) investigated s-cis-locked bithiazole derivatives for their ability to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR, showcasing the therapeutic potential of these compounds in treating cystic fibrosis (Yu et al., 2008).
Safety and Hazards
The safety and hazards associated with similar compounds have been documented . For instance, the safety data sheet for 4’-Bromoacetanilide, a compound with a similar structure, provides information on its hazards, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .
Future Directions
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-20-13-8-6-11(7-9-13)14-10(2)21-16(17-14)18-15(19)12-4-5-12/h6-9,12H,3-5H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFGZWXXCQPPHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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